molecular formula C10H10BrClO3 B2633693 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride CAS No. 6831-57-8

2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride

Cat. No.: B2633693
CAS No.: 6831-57-8
M. Wt: 293.54
InChI Key: VAFRAGGSHGIDGS-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with bromine and two methoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by chlorination. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting bromo compound is then treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the acetyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and chlorination reactions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of potential drug candidates for the treatment of various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The bromine and methoxy groups on the phenyl ring also influence its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid
  • 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
  • 2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine
  • 2-Bromo-4,5-dimethoxyphenethylamine

Uniqueness

2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds .

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFRAGGSHGIDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2-bromo-4,5-dimethoxy-phenyl)-acetic acid (833 mg, 3.03 mmol) in dichloromethane (10 mL) were added oxalyl chloride (0.29 mL, 3.33 mmol) and dimethylformamide (1 drop) under argon atmosphere. The mixture was stirred for 3.5 hours at room temperature, then was concentrated to dryness under reduced pressure. Dichloroethane (15 mL) was added, and resulting solution was back evaporated to dryness to obtain crude (2-bromo-4,5-dimethoxy-phenyl)-acetyl chloride (917 mg).
Quantity
833 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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